N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyridazin-8-yl}pyrrolidin-3-yl)-2,1,3-benzothiadiazole-4-sulfonamide is a heterocyclic compound featuring a triazolo-pyridazine core fused with a pyrrolidine ring and a benzothiadiazole sulfonamide moiety. This structure combines elements of nitrogen-rich heterocycles (triazolo-pyridazine) and sulfonamide pharmacophores, which are often associated with diverse biological activities, including enzyme inhibition and antimicrobial effects. The compound’s design likely targets specific protein-binding pockets due to its planar aromatic systems and hydrogen-bonding capabilities from the sulfonamide group.
Properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O2S2/c1-10-18-19-16-15(17-6-8-24(10)16)23-7-5-11(9-23)22-28(25,26)13-4-2-3-12-14(13)21-27-20-12/h2-4,6,8,11,22H,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQRGYQSMTVBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(C3)NS(=O)(=O)C4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative NMR Chemical Shifts (ppm) in Key Regions
*Hypothetical data for the target compound, extrapolated from trends in .
Pharmacological and Physicochemical Comparisons
- Enzyme Binding Affinity: Triazolo-pyridazine derivatives with methyl substituents (e.g., compound 1) show higher affinity for adenosine receptors (Ki < 50 nM) than non-methylated analogs . The target compound’s 3-methyl group may similarly enhance target engagement.
- Metabolic Stability : Pyrrolidine-containing analogs exhibit longer half-lives (t₁/₂ > 4 hours in hepatic microsomes) compared to piperidine-based derivatives, likely due to reduced CYP3A4-mediated oxidation.
Key Structural Determinants of Activity
- Substituent Position : Methyl groups at position 3 of the triazolo-pyridazine (as in the target compound) reduce steric hindrance in hydrophobic binding pockets, as observed in kinase inhibition assays .
- Sulfonamide Orientation : The ortho-arrangement of the benzothiadiazole sulfonamide group facilitates hydrogen bonding with catalytic lysine residues in enzyme targets, a feature absent in meta-substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
